Product packaging for 2-Iodo-4-nitro-5-(trifluoromethyl)aniline(Cat. No.:CAS No. 852569-37-0)

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Cat. No.: B1390515
CAS No.: 852569-37-0
M. Wt: 332.02 g/mol
InChI Key: LIFWKVXKKCOJPY-UHFFFAOYSA-N
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Description

It is synthesized via iodination of 5-amino-2-nitrobenzotrifluoride using N-iodosuccinimide (NIS) and p-toluenesulfonic acid in a THF/methanol solvent system, achieving a 91% yield . This compound serves as a critical intermediate in synthesizing Selective Androgen Receptor Modulators (SARMs), as demonstrated by its conversion to methoxy-substituted derivatives under copper-catalyzed conditions . Its structure features an iodine atom at position 2, a nitro group at position 4, and a trifluoromethyl group at position 5, creating a sterically hindered and electron-deficient aromatic system that influences reactivity and pharmacological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IN2O2 B1390515 2-Iodo-4-nitro-5-(trifluoromethyl)aniline CAS No. 852569-37-0

Properties

IUPAC Name

2-iodo-4-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWKVXKKCOJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252852
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852569-37-0
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852569-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the nitration of 2-iodo-5-(trifluoromethyl)aniline to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:

2-Iodo-5-(trifluoromethyl)aniline+HNO3+H2SO4This compound+H2O\text{2-Iodo-5-(trifluoromethyl)aniline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Iodo-5-(trifluoromethyl)aniline+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-amino-4-iodo-5-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, while the iodine atom can be involved in halogen bonding interactions with biological molecules.

Comparison with Similar Compounds

Chloro-Substituted Derivatives

  • 4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS RN 167415-22-7):
    • Molecular formula: C₇H₄ClF₃N₂O₂ (MW 240.56 g/mol).
    • Exhibits similar electron-withdrawing effects but lacks the iodine atom, reducing steric hindrance and polarizability. Used in hazardous material research (labeled "危" in Japanese catalogs) .
  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline :
    • Positional isomer of the above, with chlorine at position 3. Altered substitution pattern may affect regioselectivity in further reactions .

Fluoro-Substituted Derivatives

  • 2-Fluoro-5-(trifluoromethyl)aniline (CAS RN 535-52-4):
    • Molecular formula: C₇H₅F₄N (MW 179.11 g/mol).
    • Lacks nitro and iodine groups, resulting in lower molecular weight and reduced electron deficiency. Used as a liquid-phase intermediate in synthesis .
  • 4-Fluoro-2-nitroaniline (CAS RN 364-71-6):
    • Molecular formula: C₆H₅FN₂O₂ (MW 156.11 g/mol).
    • Absence of trifluoromethyl and iodine groups limits steric and electronic effects. Requires stringent safety measures due to nitro group toxicity .

Iodo-Substituted Derivatives

  • 4-Amino-3-iodobenzotrifluoride (CAS RN 163444-17-5): Molecular formula: C₇H₅F₃IN (MW 293.02 g/mol). Structural isomer with iodine at position 3. Lower steric hindrance at the amino group may enhance reactivity in cross-coupling reactions .

Nitro-Substituted Analogs

  • 3-Nitro-5-(trifluoromethyl)aniline (CAS RN 401-94-5): Molecular formula: C₇H₅F₃N₂O₂ (MW 206.12 g/mol).
  • 4-Nitro-2-(trifluoromethyl)aniline (CAS RN 121-01-7):
    • Molecular formula: C₇H₅F₃N₂O₂ (MW 206.12 g/mol).
    • Similar substitution pattern but lacks iodine, limiting utility in heavy-atom-mediated reactions .

Functionalized Derivatives

  • 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS RN 565166-66-7): Molecular formula: C₁₅H₁₄F₃NO₂ (MW 297.28 g/mol). Incorporates an ethoxyphenoxy group, enhancing solubility in non-polar solvents but reducing electrophilic reactivity .

Comparative Analysis Table

Compound Name CAS RN Molecular Formula MW (g/mol) Key Substituents Applications
2-Iodo-4-nitro-5-(trifluoromethyl)aniline - C₇H₄F₃IN₂O₂ 333.01 I (2), NO₂ (4), CF₃ (5) SARM synthesis
4-Chloro-2-nitro-5-(trifluoromethyl)aniline 167415-22-7 C₇H₄ClF₃N₂O₂ 240.56 Cl (4), NO₂ (2), CF₃ (5) Hazardous material research
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 F (2), CF₃ (5) Liquid-phase synthesis
3-Nitro-5-(trifluoromethyl)aniline 401-94-5 C₇H₅F₃N₂O₂ 206.12 NO₂ (3), CF₃ (5) Intermediate in nitroarene chemistry
4-Amino-3-iodobenzotrifluoride 163444-17-5 C₇H₅F₃IN 293.02 I (3), CF₃ (4), NH₂ (1) Cross-coupling reactions

Key Findings

Electronic and Steric Effects : The iodine atom in this compound increases polarizability and steric hindrance compared to fluoro or chloro analogs, making it suitable for heavy-atom-mediated reactions (e.g., Ullmann coupling) .

Pharmacological Relevance : The trifluoromethyl-nitro-iodo substitution pattern is unique to SARM precursors, enhancing binding affinity to androgen receptors through optimized steric and electronic interactions .

Biological Activity

2-Iodo-4-nitro-5-(trifluoromethyl)aniline, with the molecular formula C7H4F3IN2O2C_7H_4F_3IN_2O_2 and a molecular weight of 332.02 g/mol, is a halogenated aromatic amine that has garnered attention in various fields, particularly in organic synthesis and proteomics research. This compound features an iodine atom, a nitro group, and a trifluoromethyl group attached to an aniline core, which significantly influences its biological activity and interactions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a biochemical probe in proteomics research. Its unique structural features enhance its potential interactions with various biological targets, including enzymes and receptors.

The trifluoromethyl group enhances the compound's lipophilicity, which can influence its bioavailability and interaction with lipid membranes. This property is crucial for modulating enzyme activities or receptor interactions. The specific mechanism of action remains under investigation, but it is believed that the compound's interactions can lead to alterations in biochemical pathways, potentially impacting cellular functions.

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the aniline core plays a significant role in determining the compound's biological efficacy. For instance, studies have shown that variations in substituents can lead to differing levels of antiplasmodial activity against Plasmodium falciparum, the malaria-causing parasite.

Compound IC50 (µM) Selectivity Index (S.I.) Comments
This compoundTBDTBDPotential for further study
Compound A0.4134316.9Good antiplasmodial activity
Compound B1.012–1.146127.1–62.93Moderate activity

Case Studies

Several case studies have highlighted the biological potential of derivatives of this compound:

  • Antiplasmodial Activity : In vitro studies demonstrated that certain derivatives exhibited significant antiplasmodial activity against various strains of P. falciparum. The structure-activity relationship revealed that bulky substituents on the aniline ring could enhance activity while maintaining low cytotoxicity levels.
  • Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes involved in metabolic pathways. The presence of fluorinated groups often increases binding affinity due to enhanced hydrophobic interactions.

Applications

The applications of this compound extend beyond basic research into practical uses in agrochemicals and pharmaceuticals:

  • Agrochemical Intermediates : The compound serves as a key intermediate in synthesizing various agrochemicals, particularly those containing trifluoromethylpyridines.
  • Pharmaceutical Development : As a biochemical probe, it aids in studying molecular interactions within biological systems, which is essential for developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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